molecular formula C14H11ClN2OS B12120271 4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine

4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B12120271
M. Wt: 290.8 g/mol
InChI Key: LNDJJZXKRATPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thieno[2,3-d]pyrimidine core with a chloro and ethoxyphenyl substituent, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-2-18-10-5-3-9(4-6-10)11-7-19-14-12(11)13(15)16-8-17-14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDJJZXKRATPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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